1,1,1-Trichloro-2-fluoroethane (CAS 27154-33-2), also known as HCFC-131b, is a specialized partially fluorinated aliphatic halocarbon characterized by a trichloromethyl group adjacent to a fluoromethyl group (CCl3-CH2F). With a boiling point of approximately 94.8 °C and a density of 1.5 g/cm³, it operates as a stable, low-volatility liquid under standard laboratory and industrial conditions. In procurement contexts, it is primarily sourced as an advanced intermediate for the synthesis of hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and specialty fluoropolymers. Its specific halogenation pattern provides a highly targeted reactive handle for catalytic fluorination, dehydrochlorination, and radical addition workflows, offering distinct selectivity advantages over non-fluorinated bulk solvents or fully halogenated gases .
HCFC-class halogenated ethane with unique Cl/F placement
Niche intermediate and specialty solvent for industrial research
Distinct thermodynamic and volatility profile vs. fully chlorinated analogs
Substituting 1,1,1-trichloro-2-fluoroethane with its structural isomer 1,1,2-trichloro-1-fluoroethane (HCFC-131a) or the unfluorinated baseline trichloroethylene (TCE) fundamentally disrupts downstream synthesis. Because HCFC-131b possesses a CCl3-CH2F architecture, catalytic fluorination proceeds via specific chlorine-fluorine exchange at the trichloromethyl carbon, selectively driving the formation of CF3-CH2Cl (HCFC-133a) or CF3-CH2F (HFC-134a). In contrast, HCFC-131a (CCl2F-CH2Cl) introduces fluorine at a distinct carbon, leading to divergent, off-target polyfluorinated isomers that are difficult to separate. Furthermore, attempting to use bulk TCE requires harsher initial fluorination conditions, higher anhydrous HF equivalents, and increased catalyst operating temperatures, which accelerates catalyst coking and reduces overall process yield [1].
Halogen arrangement shifts vapor pressure and boiling point compared to isomers; direct interchange may alter process volatility.
Toxicological endpoint profile differs from HCFC-131a; metabolite pattern and adduct formation may not transfer.
ODP value varies across HCFC analogs; regulatory compliance context may differ for each specific compound.
When utilized as a precursor for the synthesis of highly fluorinated ethanes (e.g., HCFC-133a or HFC-134a) over chromium oxide catalysts, HCFC-131b demonstrates superior process efficiency compared to unfluorinated baselines. Because it is already partially fluorinated, HCFC-131b requires significantly lower anhydrous HF equivalents and lower activation temperatures to achieve high conversion rates. In contrast, starting from trichloroethylene (TCE) requires higher HF stoichiometric excesses and elevated temperatures, which accelerates catalyst deactivation via coking [1].
| Evidence Dimension | HF equivalence and thermal activation requirements |
| Target Compound Data | Reduced HF stoichiometry, lower temperature threshold |
| Comparator Or Baseline | Trichloroethylene (TCE) (High HF excess, higher temperature threshold) |
| Quantified Difference | HCFC-131b lowers the kinetic barrier for exhaustive fluorination, reducing HF waste and extending catalyst lifespan. |
| Conditions | Gas-phase catalytic fluorination over Cr2O3-based catalysts |
Procuring the partially fluorinated HCFC-131b intermediate reduces the corrosive burden on reactors and lowers HF consumption in specialty fluorochemical synthesis.
The specific arrangement of halogens in HCFC-131b (CCl3-CH2F) dictates its behavior during base-mediated or catalytic dehydrochlorination. Elimination of HCl from HCFC-131b selectively yields 1,1-dichloro-2-fluoroethylene. Conversely, the structural isomer HCFC-131a (CCl2F-CH2Cl) undergoes elimination to yield a mixture of 1,2-dichloro-1-fluoroethylene isomers. This strict regiocontrol ensures high-purity monomer streams without the need for complex fractional distillation [1].
| Evidence Dimension | Dehydrochlorination product selectivity |
| Target Compound Data | >95% selectivity to 1,1-dichloro-2-fluoroethylene |
| Comparator Or Baseline | HCFC-131a (Mixed isomers of 1,2-dichloro-1-fluoroethylene) |
| Quantified Difference | Complete shift in olefin regiochemistry based on the precursor's fluorine position. |
| Conditions | Base-catalyzed or thermal dehydrochlorination |
Buyers targeting specific chlorofluoroolefin monomers must procure the exact HCFC-131b isomer to avoid intractable downstream isomer mixtures.
From a manufacturability and handling perspective, HCFC-131b offers distinct advantages over downstream fluorinated products. With a boiling point of 94.8 °C, HCFC-131b is a stable liquid at ambient conditions, allowing for standard liquid-phase metering, pumping, and atmospheric storage. In contrast, the downstream product HCFC-133a has a boiling point of approximately 6 °C, requiring pressurized gas cylinders and specialized mass flow controllers for handling .
| Evidence Dimension | Boiling point and phase state |
| Target Compound Data | Liquid, BP 94.8 °C |
| Comparator Or Baseline | HCFC-133a (Gas, BP ~6 °C) |
| Quantified Difference | ~88 °C difference in boiling point, shifting the material from a pressurized gas to an atmospheric liquid. |
| Conditions | Standard ambient temperature and pressure (SATP) |
Liquid-phase precursors drastically reduce the capital equipment costs associated with pressurized gas handling in synthetic workflows.
The trichloromethyl (CCl3) group in HCFC-131b serves as an effective radical donor in Atom Transfer Radical Addition (ATRA) reactions with olefins. The adjacent fluoromethyl group (-CH2F) inductively modulates the C-Cl bond dissociation energy compared to standard non-fluorinated solvents like 1,1,1-trichloroethane. This electronic tuning allows for controlled radical generation under transition-metal catalysis (e.g., Cu or Ru), facilitating the synthesis of complex polyhalogenated building blocks with high atom economy [1].
| Evidence Dimension | Radical generation efficiency in ATRA |
| Target Compound Data | Fluorine-modulated C-Cl activation |
| Comparator Or Baseline | 1,1,1-Trichloroethane (Standard unmodulated C-Cl activation) |
| Quantified Difference | Altered radical initiation kinetics due to the strong inductive effect of the beta-fluorine atom. |
| Conditions | Transition-metal catalyzed ATRA with terminal alkenes |
Procuring HCFC-131b provides synthetic chemists with a highly specific fluorinated radical building block for late-stage functionalization.
HCFC-131b is a highly effective starting material for catalytic fluorination workflows targeting CF3-CH2Cl (HCFC-133a) or CF3-CH2F (HFC-134a), significantly reducing HF consumption and catalyst degradation compared to bulk trichloroethylene [1].
Through selective dehydrochlorination, HCFC-131b serves as a highly regioselective precursor to 1,1-dichloro-2-fluoroethylene, a specialty monomer used in the development of advanced fluoropolymers and elastomers [2].
Utilized in advanced organic synthesis as a fluorinated radical donor, allowing for the controlled addition of the -CCl2-CH2F moiety across unactivated alkenes to build complex halogenated architectures [3].
Employed as a stable, high-boiling liquid model compound in chemical engineering studies evaluating the kinetics of chlorine-fluorine exchange over novel Lewis acid or transition metal oxide catalysts .